Sitalidone
Overview
Description
Sitalidone, also known as HOE-708, is a potent thiazide-like diuretic and antihypertensive drug. It is primarily used to manage hypertension and edema by promoting the excretion of sodium and water from the body. The molecular formula of this compound is C23H29ClN2O5S, and it has a molecular weight of 481.005 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sitalidone involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as the sulfonamide and chlorophenyl groups are introduced through substitution reactions.
Final modifications:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Large batch reactors are used to carry out the condensation and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Sitalidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Hydroxyl derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sitalidone has several scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of thiazide-like diuretics.
Biology: Investigated for its effects on cellular ion transport and water balance.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating hypertension and edema.
Industry: Employed in the development of new diuretic drugs with improved efficacy and reduced side effects.
Mechanism of Action
Sitalidone exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels .
Comparison with Similar Compounds
Hydrochlorothiazide: Another thiazide-like diuretic with a similar mechanism of action but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Sitalidone.
Indapamide: A thiazide-like diuretic with additional vasodilatory effects.
Uniqueness of this compound: this compound is unique due to its potent diuretic and antihypertensive effects, as well as its specific chemical structure that allows for targeted inhibition of the sodium-chloride symporter. Its distinct molecular structure provides a balance between efficacy and safety, making it a valuable therapeutic agent in managing hypertension and edema .
Properties
CAS No. |
108894-39-9 |
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Molecular Formula |
C23H29ClN2O5S |
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-5-(2-hydroxy-1-methyl-5-oxopyrrolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H29ClN2O5S/c1-13(2)17-11-16(12-18(14(3)4)22(17)28)25-32(30,31)20-10-15(6-7-19(20)24)23(29)9-8-21(27)26(23)5/h6-7,10-14,25,28-29H,8-9H2,1-5H3 |
InChI Key |
PGKMOQNZLQCYGZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |
Synonyms |
Sitalidone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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